molecular formula C8H11Cl2N5 B024681 1-(2-Chlorophenyl)biguanide hydrochloride CAS No. 19579-44-3

1-(2-Chlorophenyl)biguanide hydrochloride

Cat. No. B024681
CAS RN: 19579-44-3
M. Wt: 248.11 g/mol
InChI Key: KWAQGQJGFPOSRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 1-(2-Chlorophenyl)biguanide hydrochloride, such as 1-(p-chlorophenyl)-5-isopropylbiguanide hydrochloride, involves chemical reactions that yield compounds with specific molecular structures. These processes often use starting materials like p-aminobenzoic acid and dicyandiamide in the presence of hydrochloric acid, optimized through experimental conditions to achieve high yields and purity (Shao-di & Cheng, 2010).

Molecular Structure Analysis

The molecular structure of 1-(p-chlorophenyl)-5-isopropylbiguanide hydrochloride, a compound similar to 1-(2-Chlorophenyl)biguanide hydrochloride, has been elucidated through X-ray diffraction measurements. The structure exhibits a U-shaped organic cation and a chloride anion coordinated to six nitrogen atoms. The biguanide part of the cation consists of two planes intersecting at an angle, with specific bond lengths and angles defining its geometry (Brown, 1967).

Chemical Reactions and Properties

Biguanide compounds, including those related to 1-(2-Chlorophenyl)biguanide hydrochloride, participate in various chemical reactions. These reactions can lead to the formation of complex structures and are influenced by factors such as the presence of specific functional groups and the conditions under which these reactions occur. The chemical properties of these compounds are characterized by their reactivity and the types of chemical bonds they form (Ackermann-Schmidt, Süssmuth, & Lingens, 1982).

Physical Properties Analysis

The physical properties of biguanide derivatives, including solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments. These properties are determined through experimental methods and contribute to the compound's application potential in various fields (Prugnard & Noel, 1996).

Chemical Properties Analysis

The chemical properties of 1-(2-Chlorophenyl)biguanide hydrochloride and related compounds are defined by their functional groups and molecular structure. These properties influence the compound's reactivity, stability, and interaction with other molecules. Understanding these properties is crucial for developing applications and conducting further research on these compounds (Boess, Sepúlveda, Lummis, & Martin, 1992).

Scientific Research Applications

  • “1-(2-Chlorophenyl)biguanide hydrochloride” is a chemical compound with the molecular formula C8H11Cl2N5 . It has an average mass of 248.112 Da and a monoisotopic mass of 247.039154 Da .
  • There’s a mention of a similar compound, “1-(4-Chlorophenyl)biguanide”, which is a guanide derivative that can significantly inhibit dihydrofolate reductase (DHFR) . DHFR is an enzyme that plays a key role in the synthesis of nucleotides and DNA replication, so inhibitors of this enzyme are often used in cancer treatment and antimicrobial therapy.
  • “1-(2-Chlorophenyl)biguanide hydrochloride” is a chemical compound with the molecular formula C8H11Cl2N5 . It has an average mass of 248.112 Da and a monoisotopic mass of 247.039154 Da .
  • There’s a mention of a similar compound, “1-(4-Chlorophenyl)biguanide”, which is a guanide derivative that can significantly inhibit dihydrofolate reductase (DHFR) . DHFR is an enzyme that plays a key role in the synthesis of nucleotides and DNA replication, so inhibitors of this enzyme are often used in cancer treatment and antimicrobial therapy.
  • “1-(2-Chlorophenyl)biguanide hydrochloride” is a chemical compound with the molecular formula C8H11Cl2N5 . It has an average mass of 248.112 Da and a monoisotopic mass of 247.039154 Da .
  • There’s a mention of a similar compound, “1-(4-Chlorophenyl)biguanide”, which is a guanide derivative that can significantly inhibit dihydrofolate reductase (DHFR) . DHFR is an enzyme that plays a key role in the synthesis of nucleotides and DNA replication, so inhibitors of this enzyme are often used in cancer treatment and antimicrobial therapy.

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-(2-chlorophenyl)-1-(diaminomethylidene)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN5.ClH/c9-5-3-1-2-4-6(5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAQGQJGFPOSRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C(N)N=C(N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60941349
Record name N-(2-Chlorophenyl)triimidodicarbonic diamide--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)biguanide hydrochloride

CAS RN

19579-44-3
Record name Imidodicarbonimidic diamide, N-(2-chlorophenyl)-, hydrochloride (1:1)
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Record name 19579-44-3
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Record name N-(2-Chlorophenyl)triimidodicarbonic diamide--hydrogen chloride (1/1)
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Record name 1-(2-Chlorophenyl)biguanide hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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